molecular formula C11H11FO4 B1604387 Ethyl 5-fluoro-2-methoxybenzoylformate CAS No. 873548-10-8

Ethyl 5-fluoro-2-methoxybenzoylformate

Cat. No.: B1604387
CAS No.: 873548-10-8
M. Wt: 226.2 g/mol
InChI Key: ROBOUAVAPGXKKB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxybenzoylformate is an organic compound with the molecular formula C11H11FO4 It is a derivative of benzoylformate, featuring a fluorine atom and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate typically involves the esterification of 5-fluoro-2-methoxybenzoic acid with ethyl formate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-methoxybenzoylformate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-fluoro-2-methoxybenzoic acid.

    Reduction: Ethyl 5-fluoro-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-2-methoxybenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-methoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methoxybenzoylformate can be compared with other benzoylformate derivatives, such as:

    Ethyl 5-chloro-2-methoxybenzoylformate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 5-bromo-2-methoxybenzoylformate: Contains a bromine atom instead of fluorine.

    Ethyl 5-iodo-2-methoxybenzoylformate: Features an iodine atom in place of fluorine.

The presence of different halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity. This compound is unique due to the specific electronic and steric effects imparted by the fluorine atom, which can enhance its performance in certain applications.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBOUAVAPGXKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641292
Record name Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873548-10-8
Record name Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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